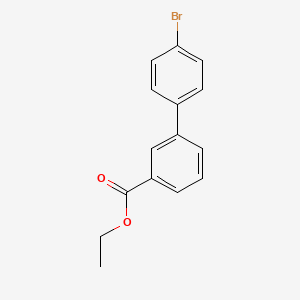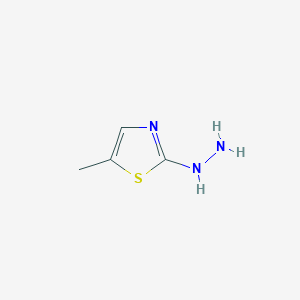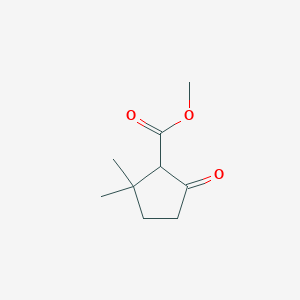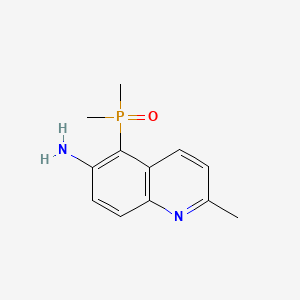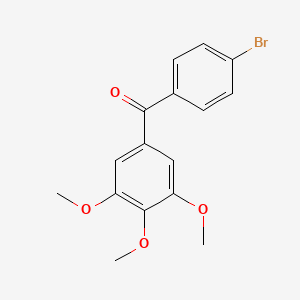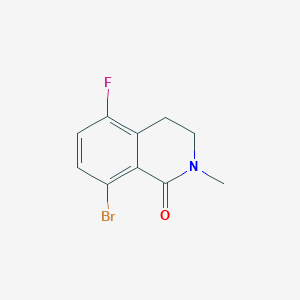
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of the bromine atom at the 8th position.
Fluorination: Introduction of the fluorine atom at the 5th position.
Methylation: Addition of a methyl group at the 2nd position.
Cyclization: Formation of the isoquinolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学的研究の応用
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive isoquinolinones.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
8-Bromo-5-fluoroisoquinolin-1(2H)-one: Lacks the methyl group.
5-Fluoro-2-methylisoquinolin-1(2H)-one: Lacks the bromine atom.
8-Bromo-2-methylisoquinolin-1(2H)-one: Lacks the fluorine atom.
Uniqueness
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C10H9BrFNO |
|---|---|
分子量 |
258.09 g/mol |
IUPAC名 |
8-bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H9BrFNO/c1-13-5-4-6-8(12)3-2-7(11)9(6)10(13)14/h2-3H,4-5H2,1H3 |
InChIキー |
KBPGNRQVRDSJGL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C=CC(=C2C1=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


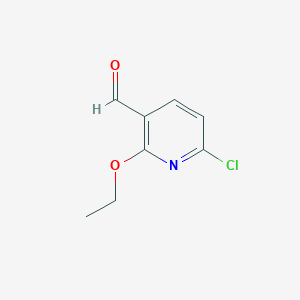
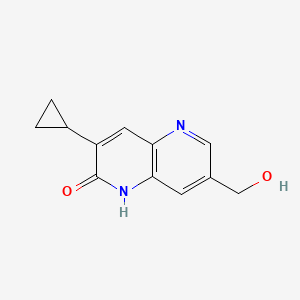

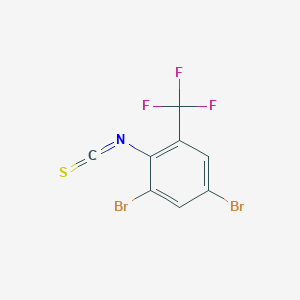
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
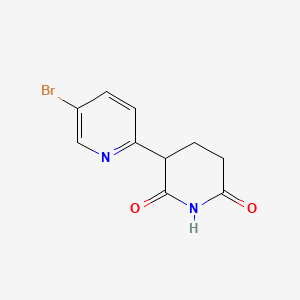
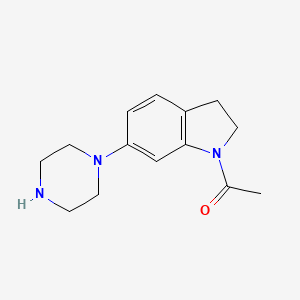
![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
